molecular formula C11H10FN B8700251 2-cyclopropyl-5-fluoro-1H-indole

2-cyclopropyl-5-fluoro-1H-indole

Cat. No.: B8700251
M. Wt: 175.20 g/mol
InChI Key: UUINSYODKLFSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-cyclopropyl-5-fluoro-1H-indole

InChI

InChI=1S/C11H10FN/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2H2

InChI Key

UUINSYODKLFSFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-cyclopropylethynyl-4-fluoro-phenylamine (0.80 g, 4.5 mmol) in PhMe (16 mL) is treated with InBr3 (80 mg, 0.23 mmol) and stirred at 110° C. for 0.5 h. The mixture is then poured over brine (20 mL), and extracted with EtOAc (3×20 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 0%-25% EtOAc in heptane to afford 2-cyclopropyl-5-fluoro-1H-indole (610 mg, 78%). MS: 176 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.88 (s, NH, 1H), 7.12 (m, 2H), 6.83 (m, 1H), 6.09 (s, 1H), 1.90 (m, 1H), 0.95 (m, 2H), 0.77 (m, 2H).
Name
2-cyclopropylethynyl-4-fluoro-phenylamine
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
InBr3
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

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